molecular formula C12H9NO3 B11893112 Methyl 3-formylquinoline-4-carboxylate CAS No. 81355-38-6

Methyl 3-formylquinoline-4-carboxylate

Cat. No.: B11893112
CAS No.: 81355-38-6
M. Wt: 215.20 g/mol
InChI Key: XTPLUSCIGSTOOB-UHFFFAOYSA-N
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Description

Methyl 3-formylquinoline-4-carboxylate is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both formyl and carboxylate groups in the quinoline ring makes this compound particularly interesting for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-formylquinoline-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of aryl methyl ketones, arylamines, and 1,3-dicarbonyl compounds. This metal-free process achieves a C-C bond cleavage of 1,3-dicarbonyl compounds for use as a C1 synthon . Another method involves the use of microwave irradiation, which is pollution-free, energy-efficient, and less time-consuming .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formylquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and other quinoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of methyl 3-formylquinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, quinoline derivatives have been shown to inhibit the activity of certain kinases and proteases, which are involved in cancer cell proliferation and viral replication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 3-formylquinoline-4-carboxylate include:

Uniqueness

This compound is unique due to the presence of both formyl and carboxylate groups in the quinoline ring, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for scientific research.

Properties

CAS No.

81355-38-6

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

methyl 3-formylquinoline-4-carboxylate

InChI

InChI=1S/C12H9NO3/c1-16-12(15)11-8(7-14)6-13-10-5-3-2-4-9(10)11/h2-7H,1H3

InChI Key

XTPLUSCIGSTOOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=NC2=CC=CC=C21)C=O

Origin of Product

United States

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